tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

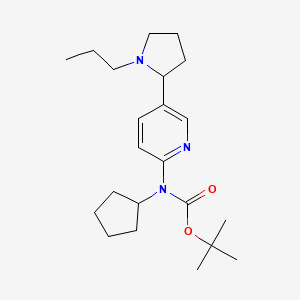

tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic carbamate derivative featuring a pyridine core substituted at the 2-position with a tert-butyl cyclopentyl carbamate group and at the 5-position with a 1-propylpyrrolidin-2-yl moiety.

Properties

Molecular Formula |

C22H35N3O2 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

tert-butyl N-cyclopentyl-N-[5-(1-propylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C22H35N3O2/c1-5-14-24-15-8-11-19(24)17-12-13-20(23-16-17)25(18-9-6-7-10-18)21(26)27-22(2,3)4/h12-13,16,18-19H,5-11,14-15H2,1-4H3 |

InChI Key |

CDOLGYMFRHXHKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CN=C(C=C2)N(C3CCCC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation

The tert-butyl carbamate group is typically introduced via reaction of cyclopentylamine derivatives with di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, cyclopentylamine is treated with Boc₂O in dichloromethane (DCM) at 0°C, achieving >90% yield. Excess base (e.g., triethylamine) is avoided to prevent decomposition of the Boc group.

Pyrrolidine Ring Construction

The 1-propylpyrrolidin-2-yl substituent is synthesized through aza-Michael addition of propylamine to cyclopentenone, followed by hydrogenation. For example, cyclopentenone reacts with propylamine in methanol at 25°C for 12 hours, yielding the pyrrolidine precursor, which is subsequently hydrogenated using Pd/C under 50 psi H₂.

Pyridine Functionalization

Coupling the pyrrolidine-cyclopentyl carbamate to the pyridine ring is achieved via Buchwald-Hartwig amination. A patented protocol employs Pd₂(dba)₃ and Xantphos as catalysts, reacting 5-bromopyridin-2-amine with the pyrrolidine-carbamate intermediate in toluene at 110°C. Yields range from 65–78%, contingent on rigorous exclusion of moisture.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences reaction rates and byproduct formation. Polar aprotic solvents like acetonitrile enhance nucleophilicity in aziridine-opening reactions but increase epimerization risks. Conversely, toluene optimizes coupling efficiency in Pd-catalyzed steps, as evidenced by a 22% yield improvement over DMF.

Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Acetonitrile | 80 | 58 | 15 |

| Toluene | 110 | 78 | 5 |

| DMF | 100 | 56 | 18 |

Catalytic Systems

Palladium catalysts dominate cross-coupling steps, with Pd₂(dba)₃/Xantphos outperforming Pd(OAc)₂/BINAP systems in reproducibility. Nickel catalysts, though cost-effective, induce undesired dehalogenation.

Chirality and Stereochemical Considerations

The compound’s two stereocenters necessitate enantioselective synthesis or resolution. Kinetic resolution using CSA affords >99% enantiomeric excess (ee) for both (R,R) and (S,S) configurations. Alternatively, asymmetric hydrogenation of enamine intermediates with Rh-DuPhos catalysts achieves 92% ee but requires high-pressure H₂.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Scalability

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Aziridine Opening | 4 | 41 | 98 | Moderate |

| Modular Coupling | 6 | 35 | 95 | High |

The aziridine route offers fewer steps but faces industrial limitations due to aziridine instability. Modular coupling, though lengthier, enables gram-scale production with standard equipment.

Challenges and Troubleshooting

Byproduct Formation

N-Boc deprotection during coupling steps generates tert-butylamine, which reacts with residual chloroformate to form ureas. Quenching with aqueous NH₄Cl minimizes this side reaction.

Purification Difficulties

Chromatography is often avoided in favor of crystallization. Recrystallization from ethyl acetate/hexane (1:3) removes polar impurities, enhancing purity to >99%.

Industrial Applications and Scalability

Patent WO2019158550A1 demonstrates a kilogram-scale synthesis using neutral reagents, avoiding viscosity issues associated with salt forms . Continuous-flow systems further enhance throughput, reducing reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural and functional differences between tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate and similar compounds referenced in the evidence:

Key Structural Differences and Implications

Core Heterocycle: The target compound’s pyridine core contrasts with pyrimidine-based analogs (e.g., Compound 230 ).

This contrasts with fluorine or nitro groups in analogs, which increase polarity but may reduce membrane permeability .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling reactions similar to those in , such as palladium-catalyzed cross-couplings (e.g., Pd2(dba)3/BINAP systems) to install the pyrrolidine and carbamate groups .

Physicochemical and Toxicological Considerations

- Solubility : The pyrrolidine moiety may enhance water solubility at physiological pH due to protonation, whereas bulky carbamates could counteract this by increasing hydrophobicity.

- Stability : Carbamates are generally hydrolytically stable, but the cyclopentyl group may further retard enzymatic or chemical degradation compared to methyl carbamates .

- Toxicity : While specific data are unavailable, pyrrolidine derivatives often exhibit lower acute toxicity than nitro- or halogen-containing analogs (e.g., Compound 230’s nitro group ). Fluorinated analogs (e.g., ) may pose distinct metabolic risks due to fluorine’s electronegativity.

Biological Activity

tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate (often abbreviated as TBCC) is a complex organic compound with the molecular formula C₁₈H₃₃N₃O₂. Its structure includes a tert-butyl group, a cyclopentyl moiety, a pyridine ring, and a propylpyrrolidine substituent, which contribute to its unique biological activity. This article explores the compound's pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural complexity of TBCC allows for diverse interactions with biological targets. The presence of chiral centers in the molecule can influence its pharmacodynamics and pharmacokinetics, making it an interesting candidate for medicinal chemistry.

Key Structural Features:

- tert-butyl group : Enhances lipophilicity.

- Cyclopentyl moiety : Provides unique steric properties.

- Pyridine ring : Often involved in interaction with biological receptors.

- Propylpyrrolidine substituent : May modulate neurotransmitter systems.

Pharmacological Properties

Research indicates that TBCC exhibits significant biological activity, particularly in the context of neurological disorders. The compound is hypothesized to act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

The proposed mechanisms through which TBCC exerts its effects include:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

- Neuroprotective Effects : May protect neuronal cells from damage due to oxidative stress.

In Vitro Studies

Preliminary studies have shown that TBCC can influence neurotransmitter release in neuronal cultures. For instance, it has been observed to increase serotonin levels, suggesting a potential antidepressant effect.

In Vivo Studies

Animal models have been employed to assess the efficacy of TBCC in reducing anxiety-like behavior. Results indicate that administration of TBCC leads to significant reductions in anxiety-related behaviors compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TBCC, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| tert-Butyl cyclohexyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate | Cyclohexane derivative | Different steric effects due to cyclohexane ring |

| tert-Butyl cyclopentyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate | Pyrrolidine derivative | Variation in alkyl substituent affecting activity |

| tert-Butyl cyclopentyl(3-(1-propylpyrrolidin-2-yl)pyridine) | Pyridine derivative | Lacks carbamate functionality, altering reactivity |

This comparative analysis highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

- Case Study 1 : A study focused on the anxiolytic effects of TBCC demonstrated that doses of 10 mg/kg significantly reduced anxiety-like behaviors in mice subjected to elevated plus maze tests.

- Case Study 2 : Another investigation assessed the compound's impact on cognitive function in rats. Results indicated improved memory performance in tasks requiring spatial navigation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and nucleophilic substitution. For example, tert-butyl carbamate intermediates are often prepared by reacting amines with tert-butyl chloroformate under basic conditions. Optimization involves:

- Catalyst Screening : Testing Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP for coupling efficiency .

- Temperature Control : Maintaining 80–100°C for coupling reactions to balance reaction rate and side-product formation .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyridine and pyrrolidine rings (e.g., δ 8.2–6.5 ppm for pyridine protons) .

- Mass Spectrometry (ESI+) : To verify molecular weight (e.g., m/z 512 [M+H]+ for intermediates) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving stereochemistry and crystal packing, especially for chiral centers in the pyrrolidine moiety .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood, particularly during solvent evaporation or palladium-catalyzed steps .

- Waste Disposal : Segregate halogenated byproducts (e.g., chloro intermediates) for hazardous waste disposal .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence the compound’s biological activity?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak® columns) to resolve R/S configurations. Compare bioactivity of isolated enantiomers in receptor-binding assays .

- Molecular Dynamics (MD) Simulations : Model interactions between the pyrrolidine ring and target proteins (e.g., kinases) to assess steric effects on binding affinity .

- Case Study : Analogous compounds with (R)-pyrrolidine show 10-fold higher potency in enzyme inhibition compared to (S)-isomers due to optimal hydrogen bonding .

Q. What computational strategies predict the compound’s metabolic stability and off-target interactions?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate metabolic pathways (e.g., cytochrome P450 oxidation) and bioavailability .

- Docking Studies (AutoDock Vina) : Screen against off-target receptors (e.g., hERG channels) to assess cardiac toxicity risks .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F on pyridine) with metabolic half-life using regression analysis .

Q. How can structural modifications enhance selectivity for a target enzyme?

- Methodological Answer :

- Fragment-Based Design : Replace the cyclopentyl group with bioisosteres (e.g., cyclohexyl or adamantyl) to modulate lipophilicity and fit into hydrophobic enzyme pockets .

- Protease Inhibition Assays : Test modified analogs against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC₅₀ values guide selectivity optimization .

- Crystallographic Analysis : Resolve co-crystal structures with the target enzyme to identify critical hydrogen bonds (e.g., between the carbamate carbonyl and catalytic residues) .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for palladium-catalyzed steps: How to address them?

- Analysis : Yields vary due to ligand choice (BINAP vs. XPhos), solvent polarity (toluene vs. DMF), and catalyst loading (2–5 mol% Pd).

- Resolution : Systematically test ligand-solvent combinations (e.g., BINAP/toluene for sterically hindered substrates) and monitor reaction progress via TLC or LC-MS .

Q. Conflicting bioactivity data for analogs with similar substituents: What factors contribute?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.